Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-)
Description
Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) is a metallized azo dye featuring a copper(II) complex coordinated to an azo-pyrazolone backbone. The structure comprises:
- Azo linkage: Connects a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl group to a 3-hydroxynaphthalene-1-sulphonate moiety.
- Sulphonato groups: Enhance water solubility and stabilize the dye-metal complex.
- Copper ion: Central metal ion contributing to color intensity and lightfastness.
This compound is primarily used in industrial applications, such as textile dyeing and pigment manufacturing, due to its vibrant color and stability. Its hydrogen counterion differentiates it from sodium salts (e.g., Acid Red 195), offering distinct solubility and ionic properties .
Properties
CAS No. |
85865-85-6 |
|---|---|
Molecular Formula |
C14H12CuN4O5S |
Molecular Weight |
411.88 g/mol |
IUPAC Name |
copper;hydron;3-hydroxy-4-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H11N4O5S.Cu/c1-7-12(14(20)18-15-7)16-17-13-9-5-3-2-4-8(9)11(6-10(13)19)24(21,22)23;/h2-6,19H,1H3,(H,18,20)(H,21,22,23);/q-1;/p+1 |
InChI Key |
RTFZOJVOFZVVLC-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) involves multiple steps. The process typically starts with the preparation of the azo dye derivative, which is then reacted with copper salts to form the final complex. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.
Scientific Research Applications
Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) involves its interaction with various molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved include electron transfer and coordination chemistry, which play a crucial role in its reactivity and applications.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key attributes of the target compound with analogous azo dyes and metal complexes:
Key Research Findings
Synthesis and Stability: The target compound’s synthesis involves azo coupling followed by metallation with copper salts. Similar methods are used for Acid Red 195 (non-metallized) and sodium cuprate derivatives . Copper complexes exhibit superior lightfastness compared to non-metallized analogs due to the metal’s electron-withdrawing effects, which stabilize the azo linkage against photodegradation .
Solubility and Application :
- Sodium salts (e.g., Acid Red 195) show higher water solubility, making them suitable for aqueous dye baths. The hydrogen form of the target compound offers tunable solubility for niche applications .
- Additional sulphonate groups (e.g., in ’s compound) further enhance solubility but may reduce dye substantivity on hydrophobic substrates .
Chromophoric Properties: The copper ion shifts the absorption spectrum, yielding deeper shades (e.g., blues and greens) compared to non-metallized azo dyes (typically reds and yellows) .
Methodological Considerations
Biological Activity
The compound Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) , also known as a copper complex, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C42H24Cu3N8O18S4
- Molecular Weight : 1247.58 g/mol
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and the sulfonate group are particularly significant in mediating interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination : The cuprate ion plays a crucial role in the compound's interaction with biological molecules. Copper ions can participate in redox reactions and can affect various enzymatic processes.
- Antioxidant Activity : Studies have indicated that copper complexes can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Properties : Some copper complexes have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Anticancer Activity
A study published in Chemical Biology & Drug Design investigated the anticancer properties of copper complexes similar to the one . The researchers found that these complexes could inhibit the growth of various cancer cell lines through apoptosis and necrosis pathways .
Antioxidant Effects
Research conducted on related compounds has demonstrated significant antioxidant activity, which is essential for combating oxidative stress-related diseases. The presence of the pyrazole moiety enhances the radical scavenging ability of these compounds .
Inflammation Modulation
Copper complexes have also been studied for their anti-inflammatory properties. A recent study highlighted that certain cationic copper(II) Schiff base complexes exhibited selective anti-inflammatory effects, suggesting a potential therapeutic role for similar cuprate compounds .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
